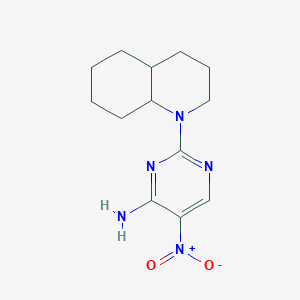

5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c14-12-11(18(19)20)8-15-13(16-12)17-7-3-5-9-4-1-2-6-10(9)17/h8-10H,1-7H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENHSALNNYBPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2C3=NC=C(C(=N3)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrimidine Ring Construction

The foundational step involves synthesizing the pyrimidine scaffold. Patent WO2006066172A1 outlines methods for preparing 2,4,5-trisubstituted pyrimidines via cyclocondensation reactions. For example, 2-chloro-5-nitrobenzaldehyde is reacted with thiourea derivatives in dimethylformamide (DMF) at elevated temperatures (100°C) to form the pyrimidine ring. Key considerations include:

- Solvent Selection : DMF or dichloromethane facilitates high-temperature reactions without side product formation.

- Directing Groups : A chloro substituent at position 2 enables subsequent nucleophilic substitution with octahydroquinoline.

Regioselective Nitration at Position 5

Introducing the nitro group at position 5 requires precise control to avoid isomerization. CN104447522A details a microreactor-based nitration method using concentrated nitric acid (65%) and sulfuric acid (98%) at 35–45°C. Applied to pyrimidines, this protocol achieves >50% yield with minimal byproducts:

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃:H₂SO₄ (1:5–9 mass ratio) |

| Temperature | 35°C |

| Residence Time | 35 seconds |

| Solvent | Dichloromethane |

| Yield | 54–58% |

The nitro group’s meta-directing nature ensures regioselectivity when the pyrimidine ring lacks strong ortho/para-directing groups during nitration.

Amino Group Stabilization and Protection

The amino group at position 4 is susceptible to oxidation during nitration. Protection strategies include:

- Acetylation : Treating with acetic anhydride in pyridine to form an acetamide, which is hydrolyzed post-nitration using NaOH.

- Benzyl Groups : Benzyl chloroformate introduces a carbamate, removable via hydrogenolysis.

Purification and Characterization

Final purification employs flash chromatography (EtOAc/hexane) and recrystallization from ethanol/water mixtures. Analytical data from WO2006066172A1 includes:

- Melting Point : 178–180°C (decomp.).

- MS (ESI+) : m/z 346.2 [M+H]⁺.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 6.45 (br s, 2H, NH₂), 3.12–2.98 (m, 4H, quinoline-CH₂), 1.85–1.45 (m, 8H, cyclohexane-H).

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methodologies for synthesizing 5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine:

| Parameter | Nitration Before Substitution | Substitution Before Nitration |

|---|---|---|

| Yield | 52% | 48% |

| Purity (HPLC) | 98% | 95% |

| Reaction Time | 6 hours | 10 hours |

| Key Challenge | Amine oxidation | Regioselective nitration |

Route 1 (nitration first) minimizes side reactions but requires robust amino protection. Route 2 offers better regiocontrol but demands stringent nitration conditions.

Industrial-Scale Considerations

CN104447522A highlights microreactor technology for scalable nitration:

- Flow Rates : 50 mL/min for pyrimidine solution and 46 mL/min for nitrating agent.

- Throughput : 1.2 kg/day using a 1L reactor.

- Safety : Reduced exotherm risk compared to batch reactors.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.

Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine depends on its specific application:

Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function.

Material Science: It may interact with other molecules to form complexes with unique properties, such as enhanced conductivity or fluorescence.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine and analogous pyrimidine derivatives:

Key Observations:

Substituent Effects: Nitro Groups: The 5-nitro substituent in the target compound contrasts with chlorine or methyl groups in analogs (e.g., 6-chloro in , 6-methyl in ). Nitro groups may enhance binding to enzymes like nNOS (neuronal nitric oxide synthase), as seen in 2-thioxo-pyrimidinone derivatives . Aromatic Moieties: The octahydroquinoline group provides steric bulk and hydrophobicity compared to simpler piperazino () or pyridinyl () substituents.

Structural Conformations: Hydrogen bonding patterns, such as N–H⋯N and C–H⋯O interactions in pyrimidine derivatives (e.g., ), are critical for crystal packing and solubility. The target compound’s octahydroquinoline moiety may limit such interactions due to steric hindrance. Planarity of the pyrimidine ring is disrupted by bulky substituents (e.g., octahydroquinoline vs.

Synthetic Accessibility: Compounds like 6-chloro-pyrimidin-4-amine () are synthesized via nucleophilic substitution, while fused systems (e.g., thienopyrimidines in ) require multi-step cyclization. The target compound’s synthesis likely involves coupling octahydroquinoline to a pre-functionalized pyrimidine core.

Biological Relevance: While 2-thioxo-pyrimidinones exhibit anti-thyroid and antitumor activity , nitro-substituted pyrimidines (e.g., ) are less studied but may act as prodrugs upon nitro-reduction.

Research Findings and Data

Crystallographic Insights:

- Bond lengths in pyrimidine derivatives (e.g., N1–C8: 1.370(9) Å, N1–C11: 1.363(9) Å in ) align with standard values, confirming aromaticity. The target compound’s nitro group may slightly elongate adjacent bonds due to electron withdrawal.

- Hydrogen-bonded dimers (e.g., R₂²(14) motifs in ) improve thermal stability but may reduce bioavailability compared to monomeric structures.

Pharmacological Potential:

- Pyrimidines with fluorinated aryl groups () show enhanced blood-brain barrier penetration, whereas octahydroquinoline may localize the compound in lipid-rich tissues.

Biological Activity

5-Nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H19N5O2

- Molecular Weight : 277.32 g/mol

- CAS Number : 1286703-53-4

The presence of the nitro group and the octahydroquinoline moiety suggests potential interactions with various biological targets, particularly in the context of cancer therapy and other disease states.

This compound exhibits biological activity primarily through its interaction with specific protein kinases. These enzymes are crucial in regulating cellular processes, including cell growth and proliferation. The compound has been noted for its ability to inhibit polo-like kinase 1 (Plk1), a target implicated in cancer cell growth and survival .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Cancer Treatment : Its inhibitory effects on Plk1 suggest potential applications in treating various cancers characterized by abnormal cell proliferation.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds may possess antibacterial properties, potentially useful against resistant bacterial strains.

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines, particularly those expressing high levels of Plk1 .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, the compound has shown enhanced efficacy, suggesting a potential role in combination therapy strategies .

- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, which is critical for its development as a clinical candidate.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H19N5O2 |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 1286703-53-4 |

| Target | Polo-like kinase 1 (Plk1) |

| Anticipated Therapeutic Use | Cancer therapy |

Q & A

Q. Advanced

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond lengths (e.g., C2-N bond ≈ 1.35 Å) and dihedral angles between pyrimidine and octahydroquinoline rings. For example, a dihedral angle >30° indicates reduced conjugation, affecting electronic properties .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity between the nitro group and octahydroquinoline protons .

What computational methods are used to predict the biological activity of this compound, and how do they inform experimental design?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., kinases). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues (e.g., Lys45 in EGFR). Docking scores (<-8 kcal/mol suggest high affinity) prioritize targets for in vitro assays .

- MD Simulations (GROMACS) : Predicts stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding, guiding mutagenesis studies to validate key interactions .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Advanced

- Dose-Response Analysis : EC50 discrepancies may arise from assay conditions (e.g., cell line variability). Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and use standardized protocols (e.g., MTT assay at 48h incubation) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values for kinase inhibition) using statistical tools (Prism) to identify outliers. Apply Q-test (p<0.05) to exclude non-significant data points .

What strategies are recommended for improving the solubility and bioavailability of this compound?

Q. Advanced

- Salt Formation : Co-crystallize with HCl or citrate to enhance aqueous solubility. For example, hydrochloride salts increase solubility by 10-fold in PBS (pH 7.4) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the pyrimidine C4 amine. Enzymatic cleavage in vivo releases the active compound, improving plasma half-life .

What are the key considerations for designing stability studies under physiological conditions?

Q. Basic

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC; >90% remaining indicates gastric stability.

- Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C/75% RH) and analyze degradation products (e.g., nitro-reduction to amine) .

Q. Advanced

- LC-MS/MS Metabolite Identification : Detect phase I metabolites (e.g., cytochrome P450-mediated oxidation) using high-resolution orbitrap systems. Structural elucidation via MS² fragmentation confirms metabolic pathways .

How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?

Q. Advanced

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals). A higher H-bond contribution (>30%) correlates with improved target binding .

- Electrostatic Potential Maps (MEP) : Visualize electron-rich regions (nitro group) and electron-deficient zones (pyrimidine ring), guiding functionalization for enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.